Diclosan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimicrobial Properties and Mechanism of Action

Diclosan, chemically known as 2,4-dichlorophenoxyethanol, is a broad-spectrum biocide with antibacterial and antifungal properties. Scientific research has explored its mechanism of action, which involves disrupting the cell membrane of bacteria and fungi, leading to cell death []. Studies have shown that Diclosan is effective against various microorganisms, including gram-positive and gram-negative bacteria, as well as fungi like Candida albicans.

Applications in Research

Diclosan has been used in various scientific research applications due to its antimicrobial properties. Some examples include:

- Preservation of biological samples: Diclosan can be added to culture media, buffers, and other solutions to prevent the growth of bacteria and fungi, ensuring the sterility and integrity of biological samples used in research [].

- Antimicrobial coatings: Research has explored the use of Diclosan in coatings for medical devices, catheters, and other surfaces to prevent microbial attachment and biofilm formation, thereby reducing the risk of healthcare-associated infections [].

- Studying bacterial resistance: Diclosan has been used as a selective agent in studies investigating the development of bacterial resistance to antibiotics. Researchers can expose bacteria to increasing concentrations of Diclosan to identify mutants with enhanced resistance, allowing for further study of the underlying mechanisms [].

Diclosan, also known as 4,4′-dichloro-2-hydroxydiphenyl ether, is a synthetic compound widely recognized for its bactericidal properties. With the chemical formula and CAS number 3380-30-1, it features two chlorine atoms and a hydroxyl group on a biphenyl structure, contributing to its antimicrobial efficacy. Diclosan is primarily used in personal care products, household disinfectants, and various industrial applications due to its ability to inhibit the growth of bacteria and fungi .

Diclofenac is generally well-tolerated, but common side effects include gastrointestinal upset, heartburn, and nausea. In rare cases, it can cause more severe side effects like stomach ulcers and heart problems. Diclofenac should be used with caution in individuals with certain medical conditions and should not be taken without consulting a doctor.

Data on Toxicity:

- Oral LD50 (rat): > 1000 mg/kg

Note

LD50 refers to the median lethal dose, the dose required to kill 50% of a test population. A high LD50 indicates lower toxicity.

Safety Precautions:

- Diclofenac should be stored at room temperature in a tightly closed container.

- It should not be used after the expiration date.

- Patients should consult their doctor before taking Diclofenac, especially if they have any underlying medical conditions.

- Chlorination: This reaction introduces chlorine atoms into the biphenyl structure, increasing its reactivity and antimicrobial effectiveness.

- Etherification: The formation of ether linkages contributes to the stability and solubility of diclosan in various solvents.

- Hydrolysis: In aqueous environments, diclosan can hydrolyze, leading to the formation of hydroxylated metabolites that may also exhibit biological activity .

Diclosan exhibits significant biological activity as an antimicrobial agent. Its mechanism of action involves disrupting bacterial cell membranes and inhibiting essential enzymes involved in fatty acid synthesis. This dual action makes it effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria. Additionally, studies have shown that diclosan can induce cytotoxic effects in certain cell lines, raising concerns about its potential toxicity in high concentrations .

The synthesis of diclosan typically involves several steps:

- Chlorination of Phenols: The process begins with chlorinating phenolic compounds to introduce chlorine substituents.

- Condensation Reaction: The chlorinated phenol undergoes a condensation reaction with another phenolic compound to form the biphenyl ether structure.

- Purification: The crude product is purified through recrystallization or chromatography to isolate pure diclosan .

Research has indicated that diclosan may interact with other chemical compounds, which can influence its efficacy and safety profile. For instance:

- Synergistic Effects: Studies have shown that diclosan can enhance the antimicrobial activity of certain antibiotics when used in combination.

- Toxicological Interactions: Diclosan has been compared with similar compounds like triclosan, revealing comparable toxicological profiles, particularly concerning hepatotoxicity in animal models .

Several compounds share structural similarities with diclosan. These include:

| Compound | Chemical Formula | Main Uses | Unique Features |

|---|---|---|---|

| Triclosan | Antimicrobial agent | More potent against Gram-negative bacteria; concerns over environmental persistence | |

| Chlorhexidine | Antiseptic for skin | Stronger activity against biofilms; used in medical settings | |

| Benzalkonium chloride | Disinfectant | Quaternary ammonium compound; effective against viruses |

Diclosan is unique due to its specific biphenyl ether structure and dual-action mechanism that combines both membrane disruption and enzyme inhibition. While similar compounds may share some antibacterial properties, their mechanisms and applications can differ significantly .

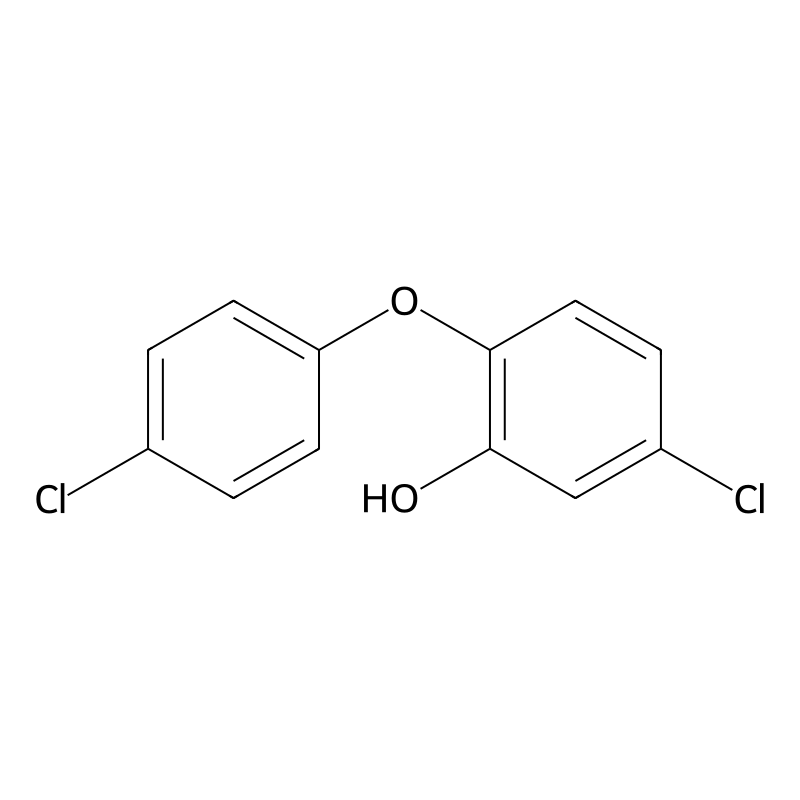

Diclosan’s molecular structure consists of two chlorinated benzene rings connected by an ether linkage, with a hydroxyl group at the ortho position relative to one chlorine atom (Figure 1). This arrangement enhances its stability and reactivity, enabling interactions with microbial cell membranes and plant tissues.

Key Physicochemical Characteristics:

The compound’s solubility in nonpolar solvents like mineral oil (24%) and petroleum (5%) is limited, but it disperses effectively in surfactant solutions, facilitating its incorporation into consumer products.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Environmental Hazard